molecular formula C16H17BrClN3O3 B8814142 Halofuginona

Halofuginona

Cat. No.: B8814142
M. Wt: 414.7 g/mol
InChI Key: LVASCWIMLIKXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HT-100, also known as hexamethylene diisocyanate-based polyisocyanate, is a solvent-free aliphatic polyisocyanate. It is a colorless to slightly yellowish clear liquid, primarily used as a hardener component for lightfast two-component polyurethane coatings. These coatings exhibit high resistance to chemicals and weathering, excellent gloss retention, and outstanding mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

HT-100 is synthesized from hexamethylene diisocyanate (HDI). The process involves the trimerization of HDI to form an isocyanurate structure. The reaction is typically carried out in the presence of a catalyst under controlled temperature and pressure conditions to ensure the formation of the desired polyisocyanate structure .

Industrial Production Methods

In industrial settings, HT-100 is produced in large-scale reactors where precise control over reaction parameters such as temperature, pressure, and catalyst concentration is maintained. The product is then purified to remove any unreacted monomers and by-products. The final product is packaged in metal drums or ISO tanks for distribution .

Chemical Reactions Analysis

Types of Reactions

HT-100 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polyurethanes: Formed by the reaction of HT-100 with polyols.

    Ureas and Carbamates: Formed by the reaction with amines and alcohols.

    Polyureas: Formed by the reaction with water.

Scientific Research Applications

HT-100 has a wide range of applications in scientific research, including:

Mechanism of Action

HT-100 exerts its effects through the formation of strong covalent bonds with polyols, leading to the formation of polyurethane networks. These networks provide high mechanical strength, chemical resistance, and durability. The molecular targets include hydroxyl groups in polyols, which react with the isocyanate groups in HT-100 to form urethane linkages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HT-100

HT-100 is unique due to its aliphatic nature, which provides superior resistance to yellowing and degradation under UV light compared to aromatic diisocyanates like toluene diisocyanate. Additionally, HT-100 offers excellent mechanical properties and chemical resistance, making it suitable for high-performance coatings .

Properties

Molecular Formula

C16H17BrClN3O3

Molecular Weight

414.7 g/mol

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2

InChI Key

LVASCWIMLIKXLA-UHFFFAOYSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A methanolic potassium hydroxide solution (10 g of KOH/100 ml) was added to a suspension of the product of Step E in methanol and the mixture was stirred for 30 minutes at 20° C. The product was washed with methanol, then with water and was dried to obtain dextrorotary 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-acetonyl]-4(3H)-quinazolinone melting at 205° C. and having a specific rotation of [α]D20 =+7.5° (c=1% in dimethylformamide).
Quantity
100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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